molecular formula C9H7BrF2O2 B1409750 Ethyl 3-bromo-2,4-difluorobenzoate CAS No. 1805583-62-3

Ethyl 3-bromo-2,4-difluorobenzoate

Cat. No.: B1409750
CAS No.: 1805583-62-3
M. Wt: 265.05 g/mol
InChI Key: ZVLLZRSPVUMKGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-bromo-2,4-difluorobenzoate is an organic compound with the molecular formula C9H7BrF2O2 and a molecular weight of 265.05 g/mol . It is a derivative of benzoic acid, where the hydrogen atoms at positions 3, 2, and 4 on the benzene ring are replaced by bromine, fluorine, and fluorine atoms, respectively. This compound is used in various chemical research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-bromo-2,4-difluorobenzoate can be synthesized through several methods. One common synthetic route involves the esterification of 3-bromo-2,4-difluorobenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products. The use of advanced purification techniques such as distillation and crystallization ensures the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-bromo-2,4-difluorobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).

    Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.

Major Products

    Nucleophilic substitution: Substituted benzoates depending on the nucleophile used.

    Reduction: 3-bromo-2,4-difluorobenzoic acid.

    Oxidation: 3-bromo-2,4-difluorobenzoic acid.

Scientific Research Applications

Ethyl 3-bromo-2,4-difluorobenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.

    Medicine: Investigated for its potential use in drug development, particularly in the design of anti-inflammatory and anticancer agents.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of ethyl 3-bromo-2,4-difluorobenzoate involves its interaction with specific molecular targets. The bromine and fluorine atoms on the benzene ring enhance the compound’s reactivity and binding affinity to various enzymes and receptors. This interaction can inhibit enzyme activity or modulate receptor function, leading to the desired biological effects. The ester group allows for easy hydrolysis, releasing the active benzoic acid derivative at the target site .

Comparison with Similar Compounds

Ethyl 3-bromo-2,4-difluorobenzoate can be compared with other similar compounds such as:

This compound stands out due to its unique combination of bromine and fluorine substituents, which confer distinct chemical and biological properties, making it valuable in various research and industrial applications.

Properties

IUPAC Name

ethyl 3-bromo-2,4-difluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrF2O2/c1-2-14-9(13)5-3-4-6(11)7(10)8(5)12/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVLLZRSPVUMKGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=C(C=C1)F)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrF2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 3-bromo-2,4-difluorobenzoate
Reactant of Route 2
Reactant of Route 2
Ethyl 3-bromo-2,4-difluorobenzoate
Reactant of Route 3
Reactant of Route 3
Ethyl 3-bromo-2,4-difluorobenzoate
Reactant of Route 4
Reactant of Route 4
Ethyl 3-bromo-2,4-difluorobenzoate
Reactant of Route 5
Reactant of Route 5
Ethyl 3-bromo-2,4-difluorobenzoate
Reactant of Route 6
Reactant of Route 6
Ethyl 3-bromo-2,4-difluorobenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.